1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene
Overview
Description
1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H8BrClO2S It is a derivative of benzene, featuring bromomethyl, chloro, and methylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor, such as 2-chloro-4-(methylsulfonyl)toluene. The reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromomethyl group, leading to the formation of corresponding methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce sulfone derivatives.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives .
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The chloro and methylsulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine substituent.
Chlorobenzene: Contains a single chlorine substituent on the benzene ring.
Methylsulfonylbenzene: Features a methylsulfonyl group attached to the benzene ring.
Uniqueness: The combination of bromomethyl, chloro, and methylsulfonyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJALWTFNYNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375532 | |
Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-86-6 | |
Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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